3-Cyclopropoxy-6-iodo-2-nitropyridine
Description
3-Cyclopropoxy-6-iodo-2-nitropyridine is a nitro-substituted pyridine derivative characterized by three key functional groups: a cyclopropoxy group (-O-C₃H₅) at position 3, an iodine atom at position 6, and a nitro group (-NO₂) at position 2.
Properties
Molecular Formula |
C8H7IN2O3 |
|---|---|
Molecular Weight |
306.06 g/mol |
IUPAC Name |
3-cyclopropyloxy-6-iodo-2-nitropyridine |
InChI |
InChI=1S/C8H7IN2O3/c9-7-4-3-6(14-5-1-2-5)8(10-7)11(12)13/h3-5H,1-2H2 |
InChI Key |
GWFIXOMKNXZYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . Subsequent iodination and cyclopropoxylation steps are carried out under controlled conditions to obtain the final product.
Industrial Production Methods
Industrial production methods for 3-Cyclopropoxy-6-iodo-2-nitropyridine are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-6-iodo-2-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The cyclopropoxy group can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are typically used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Reduction Reactions: The major product is 3-Cyclopropoxy-6-iodo-2-aminopyridine.
Oxidation Reactions: Products vary based on the extent of oxidation and the specific oxidizing agent used.
Scientific Research Applications
3-Cyclopropoxy-6-iodo-2-nitropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-6-iodo-2-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the iodine atom and cyclopropoxy group can influence the compound’s reactivity and binding properties. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-cyclopropoxy-6-iodo-2-nitropyridine with structurally related pyridine derivatives, emphasizing substituent positions, molecular weights, and applications:
*Calculated based on substituent contributions.
Key Observations:
- Substituent Effects: Cyclopropoxy vs. Iodo vs. Chloro/Trifluoromethyl: The iodine atom at position 6 offers superior leaving group ability compared to chlorine, making the compound more reactive in metal-catalyzed cross-coupling reactions. In contrast, trifluoromethyl groups (as in 3-methoxy-6-(trifluoromethyl)pyridin-2-amine) increase lipophilicity and metabolic stability . Nitro Group Position: The nitro group at position 2 in the target compound (vs.
Spectroscopic Characterization
While specific data for the target compound are unavailable, infrared (IR) and Raman spectroscopy (as outlined in ) would typically be employed to confirm functional groups like nitro (-NO₂ stretching ~1520–1350 cm⁻¹) and cyclopropoxy (C-O-C stretching ~1250–1150 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
